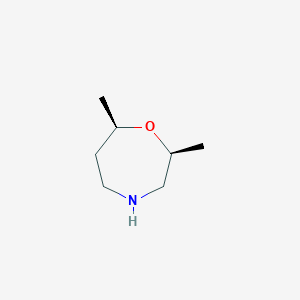![molecular formula C10H14ClN3O B3018015 2-Chloro-N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]acetamide CAS No. 2411295-01-5](/img/structure/B3018015.png)
2-Chloro-N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]acetamide, also known as CP-47,497, is a synthetic cannabinoid that has been widely studied in scientific research. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. CP-47,497 has been shown to have a high affinity for the cannabinoid receptors CB1 and CB2, which are found in the central nervous system and immune system, respectively.
Mecanismo De Acción
2-Chloro-N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]acetamide binds to CB1 and CB2 receptors in a similar manner to THC. This binding leads to the activation of downstream signaling pathways, which can affect a variety of physiological processes. This compound has been shown to have both agonist and antagonist effects on these receptors, depending on the concentration and context of the experiment.
Biochemical and Physiological Effects:
This compound has been shown to have a range of effects on the body, including analgesia, anti-inflammatory effects, and alterations in mood and behavior. It has also been shown to affect cardiovascular function, immune function, and gastrointestinal motility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]acetamide in lab experiments is its high potency and selectivity for CB1 and CB2 receptors. This allows researchers to study the endocannabinoid system in a more precise manner. However, one limitation of using this compound is its potential for off-target effects, as it can bind to other receptors at high concentrations.
Direcciones Futuras
There are many potential future directions for research involving 2-Chloro-N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]acetamide. One area of interest is the development of new drugs that target the endocannabinoid system for therapeutic purposes. This compound could also be used as a tool to study the role of the endocannabinoid system in various disease states, including chronic pain, inflammation, and neurodegeneration. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of this compound and other synthetic cannabinoids.
Métodos De Síntesis
2-Chloro-N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]acetamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of a cyclopropyl ketone with a pyrazole derivative, followed by chlorination and acetylation. The final product is purified by chromatography to obtain a high-purity sample.
Aplicaciones Científicas De Investigación
2-Chloro-N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]acetamide has been widely used in scientific research as a tool to study the endocannabinoid system and its role in various physiological processes. This compound has been shown to activate CB1 and CB2 receptors, leading to a range of effects on the body.
Propiedades
IUPAC Name |
2-chloro-N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-14-9(6-12-10(15)4-11)8(5-13-14)7-2-3-7/h5,7H,2-4,6H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDQOMWZNJESSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2CC2)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Tert-butoxy)spiro[3.3]heptan-1-amine](/img/structure/B3017933.png)
![2-[(6-methylpyrimidin-4-yl)amino]acetic Acid](/img/structure/B3017934.png)


![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B3017938.png)





![N-(2-chloro-4-methylphenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3017949.png)


